(R)-6-chloro-7-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
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Overview
Description
®-6-chloro-7-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. The presence of the trifluoromethoxy group (CF3O) and the amine hydrochloride moiety contributes to its distinct characteristics, making it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-chloro-7-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves multiple steps, starting from readily available precursors. . The reaction conditions usually require careful control of temperature, pressure, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
®-6-chloro-7-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: The chlorine atom and the trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalenone derivatives, while substitution reactions can produce a variety of functionalized naphthalenes.
Scientific Research Applications
®-6-chloro-7-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of ®-6-chloro-7-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its lipophilicity and stability, allowing it to interact effectively with biological membranes and proteins. The amine hydrochloride moiety may facilitate binding to receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-7-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine
- 6-chloro-7-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-ol
- 6-chloro-7-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-carboxylic acid
Uniqueness
The presence of the trifluoromethoxy group in ®-6-chloro-7-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride distinguishes it from other similar compounds. This group imparts unique properties such as increased stability, lipophilicity, and specific reactivity patterns, making it particularly valuable for various applications .
Properties
Molecular Formula |
C11H11ClF3NO |
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Molecular Weight |
265.66 g/mol |
IUPAC Name |
(1R)-6-chloro-7-(trifluoromethoxy)-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H11ClF3NO/c12-8-4-6-2-1-3-9(16)7(6)5-10(8)17-11(13,14)15/h4-5,9H,1-3,16H2/t9-/m1/s1 |
InChI Key |
KAILLMISKUDCKD-SECBINFHSA-N |
Isomeric SMILES |
C1C[C@H](C2=CC(=C(C=C2C1)Cl)OC(F)(F)F)N |
Canonical SMILES |
C1CC(C2=CC(=C(C=C2C1)Cl)OC(F)(F)F)N |
Origin of Product |
United States |
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